molecular formula C11H16ClNO2 B2553742 3-(methoxymethyl)-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride CAS No. 2044744-74-1

3-(methoxymethyl)-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride

Cat. No.: B2553742
CAS No.: 2044744-74-1
M. Wt: 229.7
InChI Key: SLBUYOGWPOUBHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(methoxymethyl)-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride is a useful research compound. Its molecular formula is C11H16ClNO2 and its molecular weight is 229.7. The purity is usually 95%.
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Scientific Research Applications

  • Chemical Reactions and Synthesis :

    • The compound reacts with primary amines under mild conditions to yield derivatives of 4-imino-3-alkyl-5-alkylimino-2-phenyl-3,4-dihydro-5H-[1]benzopyrano[3,4-c]-pyridine, which are hydrolyzed with acid to corresponding 5-pyridone derivatives. More vigorous conditions lead to Dimroth rearrangements, forming derivatives of 4-alkyl- (or aryl)amino-5-alkyl- (or aryl)imino-2-phenyl-5H-[1]benzopyrano-[3,4-c]pyridine (Reynolds, Vanallan, & Petropoulos, 1970).
    • A Michael type addition of an amine to certain derivatives of the compound has been observed, leading to the formation of substituted pyran-3-ol derivatives, some of which demonstrate antimicrobial and anticoccidial activity (Georgiadis, 1976).
    • The synthesis of 3-amino-6-methoxy-3,4-dihydro-2H-[1]benzopyran-4-one hydrochloride as an important intermediate of dopamine D3 receptor selective agonist PD128907 has been reported, highlighting its role in pharmacological research (Jin, 2006).
  • Pharmacological Research :

    • Research on new enantiomerically pure 3-amino-3,4-dihydro-2H-1-benzopyrans synthesized from (R)- and (S)-5-methoxy-3-amino-3,4-dihydro-2H-1-benzopyran has shown their interactions with the 5-HT1A receptor. This study suggests potential therapeutic applications in mental health, particularly concerning serotonin receptors (Hammarberg et al., 2000).
    • Another study prepared 3-amino-3-aminomethyl-2H-1-benzopyran and spiro[1-benzopyran-3(2H),2'-piperazine] derivatives, exploring their potential use in treating behavioral disorders like anxiety and depression, given their high affinity for 5-HT1A receptors (Comoy & Guillaumet, 1996).
  • Pharmacological Effects :

    • A study on the synthesis of 3,4-dihydro-2,2-bis(methoxymethyl)-2H-1-benzopyran-3-ol derivatives found some compounds to be potent and selective coronary vasodilators, suggesting their use in treating heart-related conditions (Cho et al., 1996).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, methoxyamines have potential medicinal uses as they covalently bind to apurinic/apyrimidinic (AP) DNA damage sites and inhibit base excision repair .

Safety and Hazards

The safety and hazards of a compound depend on its specific properties. Generally, safety data sheets provide information on the potential hazards of a compound, including physical, health, and environmental hazards .

Future Directions

The future directions would depend on the specific applications of the compound. For example, if the compound shows promising bioactive properties, future research could focus on exploring its potential therapeutic uses .

Properties

IUPAC Name

3-(methoxymethyl)-2,4-dihydrochromen-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-13-7-11(12)6-9-4-2-3-5-10(9)14-8-11;/h2-5H,6-8,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLBUYOGWPOUBHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CC2=CC=CC=C2OC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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